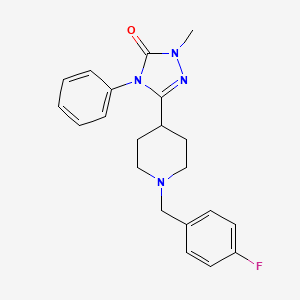

3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

The compound 3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a methyl group at position 1, a phenyl group at position 4, and a 4-fluorobenzyl-piperidine moiety at position 2. Its molecular formula is C22H22FN4O, with a molecular weight of 378.44 g/mol.

Properties

IUPAC Name |

5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O/c1-24-21(27)26(19-5-3-2-4-6-19)20(23-24)17-11-13-25(14-12-17)15-16-7-9-18(22)10-8-16/h2-10,17H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANIIICFHBPEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a fluorobenzyl group may influence its interaction with biological targets.

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole class exhibit significant antifungal properties. The compound's structure suggests potential efficacy against various fungal pathogens. A study highlighted that triazole derivatives can inhibit ergosterol synthesis, crucial for fungal cell membrane integrity .

Opioid Receptor Interaction

Given the structural similarities to known opioid ligands, there is potential for this compound to interact with opioid receptors. Biased ligands at these receptors have been shown to produce selective pharmacological effects. For instance, compounds with similar structures have demonstrated varying degrees of G-protein bias and β-arrestin recruitment, which are critical for therapeutic outcomes in pain management .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine and triazole components can significantly alter biological activity. For example:

- Fluorination : The presence of fluorine in the benzyl group has been associated with increased binding affinity to target receptors.

- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance selectivity towards specific receptor subtypes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, indicating its potential as a therapeutic candidate.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antifungal | Moderate inhibition of Candida spp. | |

| Opioid receptor binding | Potential analgesic effects | |

| G-protein bias | Selective signaling pathway activation |

Case Studies

-

Case Study on Antifungal Efficacy :

A recent study evaluated several triazole derivatives, including our compound of interest, against clinical isolates of Candida. Results indicated that modifications in the triazole ring significantly impacted antifungal potency. -

Opioid Receptor Studies :

Research on similar compounds revealed that structural modifications could lead to biased signaling at opioid receptors, suggesting a pathway for developing safer analgesics with reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The triazolone scaffold is a common pharmacophore in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related derivatives:

Key Observations:

Substituent Effects on Activity :

- Alkyl/Alkoxy Groups : Compounds with ethyl or pentyloxy groups (e.g., Compound 50) exhibit potent anticonvulsant activity due to balanced lipophilicity and steric effects .

- Halogenated Aryl Groups : Chloro-fluorophenyl derivatives (e.g., ) are herbicidal, whereas the target compound’s 4-fluorobenzyl group may favor CNS targeting .

- Piperidine vs. Piperazine : Piperidine in the target compound likely offers better metabolic stability than piperazine-containing analogs (e.g., ) .

Methyl and phenyl substituents at positions 1 and 4, respectively, reduce steric hindrance, possibly increasing receptor affinity relative to bulkier analogs (e.g., dioxolane-containing compounds) .

Therapeutic Implications :

- Anticonvulsant triazolones (e.g., Compound 50) prioritize high protective indices (PI), while the target compound’s structural features suggest a balance between potency and safety .

- Herbicidal analogs () highlight the importance of halogenation for agrochemical activity, which is absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.